2-tert-Butylbenzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-tert-butylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-11(2,3)9-7-5-4-6-8(9)10(12)13/h4-7H,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDFKSZDMHJHQHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50901593 | |
| Record name | 2-(1,1-Dimethylethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50901593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1077-58-3, 1320-16-7 | |
| Record name | o-tert-Butylbenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001077583 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | tert-Butylbenzoic acid (mixed isomers) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001320167 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1077-58-3 | |
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| Record name | Benzoic acid, (1,1-dimethylethyl)- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-(1,1-Dimethylethyl)benzoic acid | |
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| Record name | tert-butylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.909 | |
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| Record name | O-TERT-BUTYLBENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10J83R40WM | |
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Synthetic Methodologies and Strategies for 2 Tert Butylbenzoic Acid and Analogues
Established Synthetic Routes to Ortho-Substituted Benzoic Acids
Traditional methods for synthesizing ortho-substituted benzoic acids have been adapted for the preparation of 2-tert-butylbenzoic acid. These routes, while foundational, often contend with challenges related to steric hindrance and regioselectivity.
Grignard-Type Carbonation Approaches
A primary and widely utilized method for the synthesis of benzoic acids is the carbonation of Grignard reagents. bu.edu This approach involves the reaction of an arylmagnesium halide with carbon dioxide (often in its solid form, dry ice) to form a carboxylate salt, which is subsequently protonated to yield the carboxylic acid. gmu.edu
For the synthesis of this compound, the precursor is typically 1-bromo-2-tert-butylbenzene. This starting material is reacted with magnesium metal in an anhydrous ether solvent, such as diethyl ether, to form 2-tert-butylphenylmagnesium bromide. The subsequent addition of this Grignard reagent to an excess of solid carbon dioxide, followed by an acidic workup, yields the desired this compound. The aryl group in the Grignard reagent acts as a nucleophile, attacking the electrophilic carbon of CO2.
Similarly, this methodology has been successfully applied to produce other sterically hindered benzoic acids. For instance, 2,5-di-tert-butylbenzoic acid can be synthesized from 2,5-di-tert-butylbromobenzene through reaction with n-butyllithium and subsequent carbonation. cdnsciencepub.com A mechanochemical approach using a ball mill for the Grignard reaction with gaseous CO2 has also been developed, demonstrating the synthesis of various benzoic acids, including 4-tert-butylbenzoic acid from 4-tert-butylphenyl bromide. nih.gov
Table 1: Examples of Grignard-Type Carbonation for Substituted Benzoic Acids
| Starting Material | Reagent 1 | Reagent 2 | Product | Reference |
|---|---|---|---|---|
| Bromobenzene | Mg, Diethyl Ether | CO2 (solid), then H+ | Benzoic Acid | |
| 1-Bromo-2-tert-butylbenzene | Mg, Anhydrous Ether | CO2 (solid), then H+ | This compound | |
| 2,5-Di-tert-butylbromobenzene | n-Butyllithium | CO2 | 2,5-Di-tert-butylbenzoic Acid | cdnsciencepub.com |
| 4-tert-Butylphenyl bromide | Mg, LiOH (mechanochemical) | CO2 (gas) | 4-tert-Butylbenzoic Acid | nih.gov |
| 2,4,6-Tri-t-butylbromobenzene | n-Butyllithium | CO2 | 2,4,6-Tri-t-butylbenzoic Acid | cdnsciencepub.com |
Oxidation of Substituted Toluenes (e.g., tert-butyltoluenes)
The oxidation of alkyl side-chains on an aromatic ring is a classic method for the synthesis of benzoic acids. However, the applicability of this method is contingent on the structure of the alkyl group. Specifically, the benzylic carbon must possess at least one hydrogen atom for the oxidation to proceed to a carboxylic acid under typical conditions (e.g., using potassium permanganate (B83412) or chromic acid).
In the case of synthesizing this compound, the precursor would be 2-tert-butyltoluene. The oxidation of the methyl group in this compound would lead to the desired product. While the oxidation of p-tert-butyltoluene to p-tert-butylbenzoic acid using air or oxygen with cobalt-based catalysts is a well-documented industrial process, the direct oxidation of the tert-butyl group itself is not feasible under these conditions. researchgate.netresearchgate.netlew.ro The tert-butyl group lacks a benzylic hydrogen, making it resistant to oxidation by common reagents like acidic potassium permanganate (KMnO4). doubtnut.com Therefore, this method is viable for producing this compound from 2-tert-butyltoluene, but not from tert-butylbenzene (B1681246) itself. doubtnut.com
Directed Ortho-Metalation and Functionalization Techniques
To overcome the regioselectivity challenges inherent in classical electrophilic aromatic substitution, directed ortho-metalation (DoM) has emerged as a powerful strategy. This technique utilizes a directing metalation group (DMG) on the aromatic ring to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho-position, creating a highly reactive aryllithium intermediate that can be trapped by an electrophile. wikipedia.org
Nucleophilic Aromatic Substitution via Directed Metalation for ortho-tert-Butylation
The carboxylate group itself can act as a directing group in metalation reactions. organic-chemistry.org This allows for the direct functionalization of unprotected benzoic acids at the ortho position. For example, 2-methoxybenzoic acid can be deprotonated exclusively at the position ortho to the carboxylate by treatment with s-BuLi/TMEDA at low temperatures. organic-chemistry.orgnih.gov This generated organolithium species can then react with an appropriate electrophile.
While direct tert-butylation of such a lithiated intermediate is challenging, a related strategy involves a "contra-Friedel–Crafts" tert-butylation. This can be achieved through a sequence of directed metalation followed by reaction with a sulfinylating agent. The resulting sulfoxide (B87167) can then undergo further reaction where tert-butyllithium (B1211817) acts as a nucleophile to introduce the bulky group. wikipedia.orgacs.org
Application of Oxazoline (B21484) Directing Groups in Synthesis
Oxazolines are highly effective directing groups for ortho-functionalization and can serve as protected forms of carboxylic acids. acs.orgwikipedia.org The synthesis of an oxazoline from a benzoic acid is a common strategy. The oxazoline ring is typically formed by reacting the carboxylic acid (or its acyl chloride) with a 2-amino alcohol. wikipedia.orgnih.gov
Once formed, the oxazoline group serves as a powerful directing group for ortho-metalation. Treatment with a strong base like n-butyllithium leads to deprotonation at the ortho-position, creating a nucleophilic center that can react with various electrophiles. To synthesize a this compound derivative, this lithiated intermediate could theoretically be reacted with a source of electrophilic tert-butyl cation, although this can be a difficult transformation. After the ortho-functionalization step, the oxazoline group can be hydrolyzed back to the carboxylic acid, revealing the ortho-substituted benzoic acid. acs.org This method provides a versatile route for introducing substituents that are difficult to install using conventional methods. acs.org
Regioselective Synthesis of this compound Derivatives
The regioselective synthesis of derivatives of this compound often relies on the functionalization of a pre-existing, appropriately substituted aromatic ring. The directing effects of the carboxyl and tert-butyl groups, along with other substituents, govern the outcome of subsequent reactions.
For instance, methods like the acylation of anilines with α-oxocarboxylic acids, assisted by tert-butyl nitrite, have been developed for the regioselective synthesis of 2-aminobenzophenones. rsc.org In this process, the NO unit can act as a transient directing group for regioselective acylation. While not a direct synthesis of this compound itself, such methodologies highlight the strategies employed to achieve specific substitution patterns on a benzene (B151609) ring, which could be adapted for creating complex derivatives.
Directed ortho-metalation remains a key strategy for the regioselective functionalization of benzoic acid derivatives. The choice of the directing group and the organolithium base can provide precise control over the site of metalation and subsequent electrophilic trapping, enabling the synthesis of a wide variety of contiguously substituted benzoic acids that are otherwise difficult to access. organic-chemistry.orgnih.govresearchgate.net
Table 2: Summary of Synthetic Strategies
| Strategy | Description | Key Reagents | Advantage |
|---|---|---|---|
| Grignard Carbonation | Reaction of an arylmagnesium halide with CO2. | Mg, CO2, Aryl Halide | Well-established, good for many substituted benzoic acids. |
| Toluene Oxidation | Oxidation of the methyl side-chain of a substituted toluene. | KMnO4, O2/Catalyst | Utilizes readily available starting materials. |
| Directed Ortho-Metalation (DoM) | Use of a directing group to guide lithiation at the ortho position. | n-BuLi, s-BuLi, TMEDA | High regioselectivity for ortho-substitution. |
| Oxazoline-Directed Synthesis | Use of an oxazoline as a directing group and a protecting group for the carboxylic acid. | 2-Amino alcohol, n-BuLi | Excellent control of regioselectivity, versatile. |
Catalytic Approaches in the Synthesis of tert-Butylbenzoic Acid Scaffolds
The synthesis of tert-butylbenzoic acids, including this compound and its analogues, has been significantly advanced through the development of various catalytic methodologies. These approaches offer efficient and often selective routes to these valuable compounds, which are important intermediates in organic synthesis. Catalytic strategies primarily involve the functionalization of C-H bonds, oxidation of alkylbenzene precursors, and cross-coupling reactions, employing a range of transition metal catalysts.
One prominent catalytic strategy is the direct oxidation of tert-butyltoluene isomers. For instance, p-tert-butylbenzoic acid (PTBA) can be synthesized through the liquid-phase oxidation of p-tert-butyltoluene. This process can be effectively catalyzed by cobalt salts, such as cobalt(II) acetate (B1210297) or cobalt acetylacetonate (B107027), using air or hydrogen peroxide as the oxidant. researchgate.netgoogle.comgoogle.com Research has shown that under optimized conditions, high conversion rates of p-tert-butyltoluene and substantial yields of p-tert-butylbenzoic acid can be achieved. researchgate.net For example, using cobalt acetylacetonate as the catalyst and air as the oxidant in a bubbling reactor, a conversion of 54.9% and a yield of 94.8% were reported after 8 hours at 150°C. researchgate.net
Table 1: Cobalt-Catalyzed Oxidation of p-tert-Butyltoluene
| Catalyst | Oxidant | Temperature (°C) | Reaction Time (h) | PTBT Conversion (%) | PTBA Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Co(AC)₂ | Hydrogen Peroxide | Not specified | Not specified | 97.66 | 89.20 | researchgate.net |
| Cobalt acetylacetonate(II) | Air | 150 | 8 | 54.9 | 94.8 | researchgate.net |
| Cobaltous diacetate | Air | 151-154 then 138-144 | 0.75-1.25 then 12-14 | Not specified | Not specified | google.com |
Transition metal-catalyzed C-H activation has emerged as a powerful tool for the synthesis of substituted benzoic acids. nih.gov Rhodium catalysts, in particular, have been utilized for the ortho-selective functionalization of benzoic acids. mdpi.comrsc.org For example, rhodium(III) catalysts can direct the ortho-selective thiolation of benzoic acid derivatives. rsc.org Similarly, rhodium(I) catalysis has been employed for the cross-dehydrogenative coupling of benzoic acids to form biaryl acids, demonstrating high regioselectivity under mild conditions. researchgate.net These methods highlight the potential for introducing functional groups at the ortho position, which is key for the synthesis of 2-substituted benzoic acids like this compound, although direct synthesis using this method was not detailed in the provided search results.
Palladium catalysis has also been instrumental in the development of synthetic routes to benzoic acid derivatives. researchgate.netfao.org Palladium(II) can catalyze the oxidative coupling of tert-butyl 2-alkynylbenzoates with olefins, leading to the formation of isocoumarins under aerobic conditions. fao.org Furthermore, palladium-catalyzed C-H activation has been applied to the alkynylation of thiophenes, showcasing the versatility of this approach for functionalizing aromatic rings. researchgate.net
Another catalytic approach involves the functionalization of pre-existing benzoic acid scaffolds. For example, rhodium-catalyzed ortho-olefination followed by decarboxylation of ortho-substituted benzoic acids provides a route to meta-substituted stilbene (B7821643) derivatives. nih.gov This demonstrates how catalytic methods can be used to modify the substitution pattern around the benzoic acid core.
While direct catalytic synthesis of this compound is not extensively detailed, the synthesis of other isomers and analogues provides insight into potential catalytic pathways. For instance, 2,5-di-t-butylbenzoic acid and 2,4,6-tri-t-butylbenzoic acid have been prepared through a sequence involving bromination of the corresponding di- or tri-t-butylbenzene, followed by lithium-halogen exchange and subsequent carbonation with carbon dioxide. cdnsciencepub.com Although this is not a direct catalytic C-H carboxylation, it represents a synthetic strategy that could potentially be adapted using catalytic C-H activation/carboxylation methods.
Table 2: Overview of Catalytic Strategies for tert-Butylbenzoic Acid Scaffolds
| Catalytic System | Reaction Type | Substrate Type | Product Type | Reference |
|---|---|---|---|---|
| Cobalt salts | Liquid Phase Oxidation | p-tert-butyltoluene | p-tert-butylbenzoic acid | researchgate.netgoogle.comgoogle.com |
| Rhodium(I) | Cross-dehydrogenative coupling | Benzoic acids | Biaryl acids | researchgate.net |
| Rhodium(III) | ortho-Thiolation | Benzoic acid derivatives | ortho-Thiolated benzoic acids | rsc.org |
| Palladium(II) | Cascade Cyclization–Oxidative Olefination | tert-Butyl 2-alkynylbenzoates | Isocoumarins | fao.org |
| Rhodium | ortho-Olefination/Decarboxylation | ortho-substituted benzoic acids | meta-substituted stilbenes | nih.gov |
The research into catalytic methods for the synthesis of tert-butylbenzoic acid scaffolds is ongoing, with a focus on improving selectivity, efficiency, and substrate scope. The development of catalysts that can directly and selectively functionalize the C-H bond at the 2-position of benzoic acid with a tert-butyl group remains a significant area of interest.
Molecular Electronic Structure and Acid Base Properties
Theoretical Frameworks for Understanding Acidity Perturbations in ortho-Substituted Benzoic Acids
The acidity of ortho-substituted benzoic acids is governed by a complex combination of steric and electronic factors, often collectively termed the "ortho effect." wikipedia.orgbyjus.comvedantu.com Generally, ortho-substituted benzoic acids are stronger acids than benzoic acid itself, and also stronger than their meta and para isomers, regardless of the electronic nature of the substituent. wikipedia.orgbyjus.com
The primary theoretical framework used to explain this phenomenon is Steric Inhibition of Resonance (SIR) . wikipedia.orgvedantu.com In an unsubstituted benzoic acid molecule, the carboxyl group (–COOH) is largely coplanar with the benzene (B151609) ring, allowing for resonance stabilization as the p-orbitals of the carboxyl group overlap with the π-system of the ring. However, a bulky ortho-substituent, such as a tert-butyl group, sterically clashes with the carboxyl group, forcing it to twist out of the plane of the benzene ring. wikipedia.orgstackexchange.com This rotation disrupts the resonance between the carboxyl group and the phenyl ring, raising the energy of the undissociated acid molecule. cdnsciencepub.com
Upon deprotonation, the resulting carboxylate anion (–COO⁻) is formed. The stability of this anion is a key determinant of the acid's strength. According to the SIR model, since resonance with the ring is already inhibited in the parent acid, the loss of this resonance upon anion formation is less significant compared to an unhindered benzoic acid. More importantly, the twisting of the carboxyl group reduces the destabilizing electronic interaction between the carboxylate and the ring, leading to a more stable anion and thus a stronger acid. wikipedia.orgvedantu.com
In addition to SIR, other factors contributing to the ortho effect include:
Intramolecular Hydrogen Bonding: For substituents capable of forming hydrogen bonds (e.g., -OH, -NH2), this can significantly stabilize the carboxylate anion, further increasing acidity. vedantu.comrsc.org
Inductive Effects: The electron-withdrawing or -donating nature of the substituent influences the electron density at the carboxyl group. libretexts.org
Solvation Effects: The steric bulk of an ortho-substituent can hinder the solvation of the carboxylate anion, which would decrease acidity. This effect often opposes the acid-strengthening steric effects. cdnsciencepub.comrsc.org
Experimental Determination of Acidity Constants (pKa) and Related Thermodynamic Quantities
Experimental measurements provide the ultimate test of theoretical frameworks and are crucial for quantifying the effects of substitution on acidity.
Investigation of Acid-Weakening Effects Due to Steric Hindrance
While the ortho effect generally leads to acid strengthening, the sheer bulk of certain substituents can introduce countervailing effects. Studies on di- and tri-t-butylbenzoic acids have shown that extreme steric hindrance can lead to a considerable acid-weakening effect. cdnsciencepub.comcdnsciencepub.com This is attributed to the overwhelming steric hindrance to the formation and, critically, the solvation of the carboxylate anion. rsc.orgcdnsciencepub.comcdnsciencepub.com For instance, 2,4,6-tri-t-butylbenzoic acid is a much weaker acid than benzoic acid because the two ortho tert-butyl groups severely impede the stability of the anion. cdnsciencepub.comcdnsciencepub.com In the case of 2-tert-butylbenzoic acid, while it is a stronger acid than its para-isomer, the interplay between acid-strengthening SIR and acid-weakening hindrance to solvation is a key feature of its chemistry. cdnsciencepub.com One study reported a pKa of 3.54 for this compound at 25°C. chembk.com
| Compound | pKa Value | Conditions | Reference |
|---|---|---|---|
| This compound | 3.54 | 25°C | chembk.com |
| Benzoic acid | 4.20 | 25°C, in water | quora.com |
| m-tert-Butylbenzoic acid | 4.06 | 25°C, 50% ethanol | rsc.org |
| p-tert-Butylbenzoic acid | 4.37 | 25°C, 50% ethanol | rsc.org |
Gas-Phase Acidity Measurements
To isolate the intrinsic effects of molecular structure from solvent interactions, chemists turn to gas-phase acidity measurements. These experiments provide a "pure" measure of a molecule's inherent ability to donate a proton. For this compound, gas-phase studies have been particularly insightful.
Enhanced acidity in the gas phase has been observed for all tert-butylbenzoic acid isomers. csic.es This is attributed primarily to a pole-induced dipole interaction (polarizability effect) in the anion, where the negative charge of the carboxylate polarizes the electron cloud of the bulky tert-butyl group, leading to a stabilizing interaction. csic.esrsc.orgrsc.org For the ortho isomer specifically, studies have concluded that this polarizability effect is the dominant factor for its enhanced gas-phase acidity, with steric inhibition of resonance playing only a minor role. csic.es
The NIST Chemistry WebBook reports the following gas-phase acidity data for this compound: nist.gov
| Thermodynamic Quantity | Value | Units | Method | Reference |
|---|---|---|---|---|
| ΔrH° (Enthalpy of reaction) | 1407 ± 9.2 | kJ/mol | G+TS | nist.gov |
| ΔrG° (Gibbs free energy of reaction) | 1378 ± 8.4 | kJ/mol | IMRE | nist.gov |
Computational Studies of Acidity and Proton Transfer
Computational chemistry provides powerful tools to dissect the various contributions to acidity, offering insights that are often inaccessible through experiment alone.
Quantum Chemical Calculations (e.g., G3, G4 Levels of Theory) on Acidity
High-level quantum chemical methods, such as the Gaussian-n (Gn) theories (e.g., G3 and G4), are known to provide very consistent and accurate results for thermochemical properties like gas-phase acidity. acs.orgresearchgate.net These composite methods are used to calculate the energies of the acid and its conjugate base, from which the acidity can be derived. acs.org Studies on various substituted benzoic acids have shown excellent agreement between acidities calculated at these levels of theory and experimental gas-phase values. acs.orgmdpi.com For instance, a study on barbituric acids used this compound as a high-gas phase acidity reference compound, underscoring its established thermochemical properties and the reliability of G3 and G4 calculations for such systems. acs.org These calculations confirm that this compound is intrinsically a relatively strong acid in the absence of solvent. acs.orgresearchgate.net
Analysis of Carboxylate Anion Stability and Steric Inhibition of Resonance
Computational studies allow for detailed analysis of the geometries and energies of both the neutral acid and its carboxylate anion. rsc.org By comparing this compound with its isomer, 4-tert-butylbenzoic acid, researchers have been able to quantitatively evaluate the concepts of SIR and van der Waals tension. rsc.orgrsc.org
Electronic Effects of the tert-Butyl Group on the Carboxyl Moiety
The electronic influence of the tert-butyl group on the carboxyl moiety in this compound is a nuanced interplay of several factors, primarily inductive effects, and steric inhibition of resonance. These effects collectively modulate the acidity and reactivity of the carboxylic acid functional group.
The tert-butyl group is generally considered to be electron-donating through an inductive effect (+I). allen.in This effect involves the pushing of electron density through the sigma (σ) bonds of the molecule. allen.in In the context of benzoic acid, an electron-donating group attached to the benzene ring is expected to decrease acidity. This is because the donation of electron density towards the carboxyl group destabilizes the resulting carboxylate anion (conjugate base) by increasing the negative charge on the oxygen atoms, making the proton less likely to dissociate.
However, the case of this compound is more complex due to the "ortho effect". quora.com This effect describes the anomalous behavior of ortho-substituted benzoic acids, which are often stronger acids than their meta and para isomers, and even benzoic acid itself, regardless of the electronic nature of the substituent. quora.com In this compound, the bulky tert-butyl group at the ortho position forces the carboxyl group out of the plane of the benzene ring. researchgate.net This steric hindrance disrupts the resonance between the carboxyl group and the aromatic ring. quora.com
Normally, the carboxyl group is co-planar with the benzene ring, allowing for delocalization of π-electrons, which stabilizes the benzoic acid molecule. quora.com When this planarity is lost in this compound, the resonance stabilization of the neutral acid molecule is diminished. quora.com While the carboxylate anion is also sterically hindered, the loss of resonance is more significant for the neutral acid. This destabilization of the acid molecule relative to its conjugate base leads to an increase in acidity. quora.com
Computational studies have been employed to dissect these competing effects. Density Functional Theory (DFT) calculations comparing this compound and its para-isomer, 4-tert-butylbenzoic acid, have shown that steric inhibition of resonance contributes significantly to the higher energy of the this compound molecule. rsc.org However, this inhibition also raises the energy of its anion. rsc.org The research suggests that the enhanced acidity of the ortho-isomer cannot be solely explained by steric inhibition of resonance and points to a stabilizing interaction within the anion, possibly a pole/induced dipole interaction. rsc.org
The pKa value, a quantitative measure of acidity, reflects the net result of these electronic and steric influences. The pKa of this compound is approximately 3.54 at 25°C. In comparison, the pKa of its meta-substituted isomer, 3-tert-butylbenzoic acid, is about 4.20, and the para-isomer, 4-tert-butylbenzoic acid, has a pKa of 4.38. The lower pKa value of this compound indicates it is a stronger acid than its meta and para counterparts, highlighting the dominance of the ortho effect over the electron-donating inductive effect of the tert-butyl group.
Table 1: Physicochemical Data for tert-Butylbenzoic Acid Isomers
| Compound Name | CAS Number | Molecular Formula | pKa (at 25°C) |
|---|---|---|---|
| This compound | 1077-58-3 | C₁₁H₁₄O₂ | 3.54 |
| 3-tert-Butylbenzoic acid | 7498-54-6 | C₁₁H₁₄O₂ | 4.20 |
| 4-tert-Butylbenzoic acid | 98-73-7 | C₁₁H₁₄O₂ | 4.38 |
Reactivity Profiles and Reaction Mechanisms
Reactions Involving the Carboxylic Acid Functionality
The carboxylic acid moiety is a primary site of reactivity, though its transformations are often sterically hindered by the adjacent tert-butyl group.
The esterification of 2-tert-butylbenzoic acid is a classic example of sterically hindered reactivity. The bulky ortho-tert-butyl group physically obstructs the approach of nucleophilic alcohols to the electrophilic carbonyl carbon, significantly slowing down the rate of traditional acid-catalyzed esterification reactions. Compared to its meta and para isomers, or to unsubstituted benzoyl chloride, the reaction rates for nucleophilic acyl substitution on 2-tert-butylated systems can be reduced by 55–70%. This steric hindrance necessitates either forcing conditions or alternative synthetic strategies.
One effective approach involves a two-step process: first, the carboxylic acid is converted into a more reactive acyl chloride, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This intermediate is significantly more electrophilic and reacts more readily with alcohols to form the desired ester.
Recent advancements have explored enzymatic catalysis to circumvent the challenges of steric hindrance. For instance, lipases such as Candida antarctica Lipase B have been successfully employed in non-aqueous media to catalyze the esterification of this compound, achieving yields as high as 75%. Another specialized method involves reacting the acid with fuming sulfuric acid and then adding absolute methanol (B129727) to produce the methyl ester. cdnsciencepub.comcdnsciencepub.com
Table 1: Selected Esterification Methods for Sterically Hindered Benzoic Acids
| Acid Precursor | Reagents | Product | Yield | Reference |
| 2,4,6-Tri-t-butylbenzoic acid | 1. Fuming H₂SO₄2. Absolute Methanol | Methyl 2,4,6-tri-t-butylbenzoate | - | cdnsciencepub.comcdnsciencepub.com |
| This compound | Candida antarctica Lipase B, Alcohol | 2-tert-Butylbenzoate Ester | 75% | |
| This compound | 1. SOCl₂ or (COCl)₂2. Alcohol | 2-tert-Butylbenzoate Ester | High |
Scroll to the right to see the full table.
Similar to esterification, the direct formation of amides from this compound and amines is slow due to steric hindrance. libretexts.org A more practical route involves the initial conversion of the acid to its corresponding acyl chloride, 2-tert-butylbenzoyl chloride. This highly reactive intermediate readily undergoes nucleophilic substitution with primary or secondary amines to yield the corresponding amides.
Modern coupling reagents are also effective for promoting amide bond formation under milder conditions. Reagents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) can activate the carboxylic acid, facilitating its reaction with an amine to form the amide in good yields. nih.gov This method avoids the harsh conditions required for acyl chloride formation.
Other important derivatizations of the carboxyl group include its reduction. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid functionality to a primary alcohol, yielding 2-tert-butylbenzyl alcohol.
Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Substituted Phenyl Ring
The reactivity of the aromatic ring in this compound towards substitution is governed by the competing electronic and steric influences of the existing substituents.
In electrophilic aromatic substitution (EAS), the outcome is determined by the directing effects of both the tert-butyl group and the carboxylic acid group. The tert-butyl group is an activating, electron-donating group that directs incoming electrophiles to the ortho and para positions. smolecule.com Conversely, the carboxylic acid group is a deactivating, electron-withdrawing group that directs electrophiles to the meta position. vulcanchem.com
The steric bulk of the tert-butyl group significantly hinders electrophilic attack at the adjacent ortho position (C6). The other ortho position (relative to the tert-butyl group) is the C3 position, which is meta to the carboxyl group. The para position relative to the tert-butyl group is the C5 position, which is also meta to the carboxyl group. The position meta to the tert-butyl group is C4, which is para to the carboxyl group.
In practice, the directing effects combine to favor substitution at specific positions. For example, the bromination of this compound typically occurs at the 4-position. vulcanchem.com Here, the carboxylic acid group directs the incoming bromine to its meta positions (C4 and C6). The tert-butyl group directs to its para position (C5) and ortho positions (C3 and C6). The C4 position is sterically accessible and meta to the deactivating carboxyl group, making it a favorable site for substitution.
Nucleophilic aromatic substitution (NAS) on the ring is less common but can be achieved under specific conditions, often involving a precursor where a leaving group is present on the ring.
Table 2: Regioselectivity in Electrophilic Bromination
| Substrate | Reagent | Major Product | Reference |
| This compound | Br₂ / Catalyst | 4-Bromo-2-tert-butylbenzoic acid | vulcanchem.com |
| tert-Butylbenzene (B1681246) | Acyl Chloride / AlCl₃ | ortho- and para-Acyl tert-butylbenzene |
Scroll to the right to see the full table.
Organometallic Reactions and Aryl Functionalization
Organometallic reagents provide powerful tools for the functionalization of the this compound aromatic ring, often enabling reaction pathways that are otherwise difficult.
Organolithium reagents, such as n-butyllithium (n-BuLi) and tert-butyllithium (B1211817) (t-BuLi), are exceptionally strong bases and can be used for directed ortho-metalation. researchgate.netresearchgate.net In this type of reaction, a directing group on the aromatic ring directs the organolithium reagent to deprotonate a specific ortho-proton, creating a highly reactive aryllithium intermediate. While the carboxylic acid proton is the most acidic site, its deprotonation can be used to protect the group or to direct subsequent reactions.
A notable application is the "contra-Friedel–Crafts" tert-butylation, which introduces a tert-butyl group ortho to a directing group. researchgate.netresearchgate.net This process involves an ortholithiation step followed by trapping with a sulfinylating agent. The resulting sulfoxide (B87167) can then undergo a nucleophilic aromatic substitution with tert-butyllithium to install the tert-butyl group. researchgate.netresearchgate.net This method allows for the synthesis of sterically crowded molecules that are not accessible through classical Friedel-Crafts reactions.
Furthermore, halogenated derivatives of this compound can be converted into organolithium species. For instance, a bromo-substituted this compound can react with n-butyllithium to form a lithium-aryl intermediate, which can then be carboxylated by reacting with carbon dioxide (CO₂). cdnsciencepub.comcdnsciencepub.com
Kinetic and Mechanistic Investigations of this compound Reactions
The presence of a bulky tert-butyl group ortho to the carboxylic acid function is a defining feature of this compound, exerting profound steric effects on its reactivity. Kinetic and mechanistic studies often focus on quantifying this steric hindrance and understanding its interplay with electronic effects.
Steric Hindrance and Reaction Rates:
The primary mechanistic consequence of the ortho tert-butyl group is steric hindrance, which impedes the approach of reagents to the carboxylic acid's carbonyl carbon. This is particularly evident in reactions like esterification and hydrolysis.
Esterification: The esterification of this compound is significantly slower than that of its meta and para isomers. The bulky tert-butyl group shields the reaction center, increasing the activation energy for nucleophilic attack by an alcohol.
Hydrolysis: The hydrolysis of esters derived from this compound, such as methyl 2-tert-butylbenzoate, is also markedly slower than the hydrolysis of less hindered esters. For instance, kinetic studies on the hydrolysis of 2-tert-butylbenzoyl chloride, a precursor, showed it to have a 40% slower hydrolysis rate compared to unsubstituted benzoyl chloride due to this steric shielding.
Computational studies using Density Functional Theory (DFT) have been employed to quantify these effects. For 2-tert-butylbenzoyl chloride, DFT calculations suggest that the tert-butyl group reduces the electrophilicity at the carbonyl carbon by approximately 20% and can reduce nucleophilic attack rates by 55-70% compared to its meta and para isomers.
Mechanism of Acidity and Steric Inhibition of Resonance:
The acidity of this compound is greater than that of its 4-tert-butyl isomer. This enhanced acidity has been a subject of mechanistic investigation. One proposed explanation is "steric inhibition of resonance" (SIR), where the bulky ortho group forces the carboxyl group out of the plane of the benzene (B151609) ring. rsc.org This twisting would decrease the resonance stabilization of the neutral acid, making it a stronger acid.
However, detailed computational studies have shown that while SIR does contribute to the higher energy of the neutral this compound molecule, it also similarly raises the energy of its corresponding carboxylate anion. rsc.org These studies suggest that the stronger acidity is more accurately attributed to a stabilizing interaction within the anion, possibly a pole/induced dipole interaction, rather than solely to SIR in the undissociated acid. rsc.org
| Reaction / Property | Compound | Kinetic/Mechanistic Finding | Methodology |
|---|---|---|---|
| Hydrolysis Rate | 2-tert-Butylbenzoyl chloride | 40% slower hydrolysis rate compared to benzoyl chloride. | Comparative kinetic studies. |
| Nucleophilic Attack Rate | 2-tert-Butylbenzoyl chloride | Reduced by 55-70% compared to meta/para isomers. | Theoretical (DFT calculations). |
| Acidity (pKa) | This compound | pKa = 3.54; more acidic than the 4-tert-butyl isomer (pKa = 4.38). | Potentiometric titration. cdnsciencepub.com |
| Mechanism of Acidity | This compound | Enhanced acidity attributed to stabilizing interactions in the anion, not just steric inhibition of resonance. rsc.org | Computational (B3LYP model). rsc.org |
| Gas Phase Thermochemistry | This compound | ΔrH° = 1407 ± 9.2 kJ/mol; ΔrG° = 1378 ± 8.4 kJ/mol. nist.gov | Gas-phase measurements (IMRE, G+TS). nist.gov |
Reactions Involving Radical Intermediates:
Mechanistic studies have also explored reactions where this compound or its derivatives are involved with radical species. For example, in manganese-catalyzed C-H oxidation reactions, tert-butyl benzoic acid can act as an inhibitor. nih.gov DFT calculations suggest that the carboxylic acid group of the inhibitor binds to the catalyst's recognition site, while the bulky tert-butyl group shields the reactive center, preventing the substrate from accessing the catalytic oxo site. This demonstrates a clear case of sterically controlled reaction inhibition. nih.gov
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of 2-tert-butylbenzoic acid in solution. Both ¹H and ¹³C NMR provide characteristic signals that can be assigned to specific atoms within the molecule.
In ¹H NMR spectroscopy, the tert-butyl group of this compound typically exhibits a prominent singlet peak due to the nine equivalent protons. acdlabs.com The chemical shift of this singlet generally appears in the range of 0.5 to 2.0 ppm. acdlabs.com The aromatic protons show more complex splitting patterns and their chemical shifts are influenced by the electronic effects of both the carboxyl and tert-butyl groups.
¹³C NMR spectroscopy provides further structural detail. The carbons of the tert-butyl group have characteristic chemical shifts, with the methyl carbons appearing between 20 and 42 ppm. acdlabs.com The quaternary carbon of the tert-butyl group, the carboxyl carbon, and the aromatic carbons all give distinct signals that are sensitive to their chemical environment.
Interactive Table: Typical ¹H and ¹³C NMR Chemical Shifts for this compound Derivatives
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| tert-Butyl (CH₃) | ~1.3-1.4 | ~31-32 |
| tert-Butyl (quaternary C) | - | ~35-36 |
| Aromatic (CH) | ~7.3-8.1 | ~125-132 |
| Aromatic (C-COOH) | - | ~130-133 |
| Aromatic (C-tBu) | - | ~150-152 |
| Carboxyl (COOH) | ~12-13 | ~170-173 |
Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.
The steric interaction between the bulky tert-butyl group and the adjacent carboxyl group can lead to restricted rotation around the C-C bond connecting the carboxyl group to the aromatic ring. This can result in distinct conformational preferences. Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are instrumental in studying these through-space interactions. libretexts.org
A NOESY experiment can reveal proximities between protons that are close in space, even if they are not directly connected through bonds. libretexts.org For this compound, cross-peaks between the protons of the tert-butyl group and the ortho-protons of the benzene (B151609) ring would provide evidence for their spatial closeness, helping to define the preferred conformation of the molecule in solution. The application of NMR data, often in conjunction with theoretical calculations, is a well-established method for the conformational analysis of organic compounds. auremn.org.br
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups and bonding within this compound.
The carboxyl group gives rise to several characteristic vibrations in the IR and Raman spectra. The O-H stretching vibration of the carboxylic acid is typically a very broad band observed in the region of 3300 to 2500 cm⁻¹. docbrown.infoquora.com This broadening is a result of hydrogen bonding, which is a prominent feature in the solid state and in concentrated solutions of carboxylic acids. docbrown.inforesearchgate.net In many benzoic acid derivatives, intermolecular hydrogen bonds lead to the formation of cyclic dimers. researchgate.net
The carbonyl (C=O) stretching vibration is another key diagnostic peak, appearing as a strong, sharp band. quora.com For aromatic carboxylic acids like benzoic acid and its derivatives, this band is typically found in the range of 1700 to 1680 cm⁻¹. docbrown.info The exact position of this band can be influenced by electronic and steric effects of the substituents on the aromatic ring. Other characteristic vibrations of the carboxyl group include C-O stretching and O-H bending modes. docbrown.info
Interactive Table: Characteristic Vibrational Frequencies for the Carboxyl Group of Benzoic Acid Derivatives
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Hydrogen-bonded) | 3300 - 2500 | Broad, Strong |
| C=O Stretch | 1700 - 1680 | Strong |
| C-O Stretch | 1320 - 1210 | Medium |
| O-H Bend (in-plane) | ~1440-1395 | Medium |
| O-H Bend (out-of-plane) | ~960 - 900 | Broad, Medium |
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule. uobabylon.edu.iq For aromatic compounds like this compound, the absorption of UV light promotes electrons from lower energy bonding or non-bonding orbitals to higher energy anti-bonding orbitals.
The electronic spectrum of benzoic acid in aqueous solution shows characteristic absorption bands. rsc.org The position and intensity of these bands can be affected by substituents on the benzene ring. Steric hindrance, a consequence of the spatial arrangement of atoms, can influence the conformation and reactivity of molecules. wikipedia.org
In this compound, the bulky tert-butyl group can cause the carboxyl group to twist out of the plane of the benzene ring. stackexchange.com This loss of planarity can disrupt the π-electron conjugation between the carboxyl group and the aromatic ring, a phenomenon known as steric inhibition of resonance. stackexchange.comnih.gov This disruption of conjugation typically leads to a hypsochromic shift (a shift to shorter wavelengths) and a decrease in the intensity of the absorption bands associated with the π → π* transitions of the aromatic system. The extent of this effect is dependent on the degree of twisting of the carboxyl group out of the aromatic plane. researchgate.net
High-Resolution Mass Spectrometry for Molecular Identification and Mechanistic Studies
High-resolution mass spectrometry (HRMS) is a powerful tool for the precise mass determination of this compound, allowing for the confirmation of its elemental composition. The exact mass of the molecular ion can be calculated and compared with the experimentally determined value, providing a high degree of confidence in its identification.
The presence of the bulky tert-butyl group introduces additional fragmentation pathways. A significant fragmentation is the loss of a methyl radical (•CH₃) from the molecular ion to form a more stable secondary carbocation, which would be observed at m/z 163. This is a dominant fragmentation pathway for the isomeric p-tert-butylbenzoic acid. nih.gov Further fragmentation of the tert-butyl group can lead to the loss of isobutylene (B52900) (C₄H₈), resulting in a fragment at m/z 122, corresponding to the benzoic acid radical cation.
Mechanistic studies using isotopic labeling could further elucidate these fragmentation pathways. For instance, labeling the carboxylic acid proton with deuterium (B1214612) would allow for the tracking of its involvement in any rearrangement processes prior to fragmentation.
Predicted collision cross-section (CCS) values, which are related to the ion's shape and size, can also aid in the identification of this compound in complex mixtures when analyzed by ion mobility-mass spectrometry. The table below presents the predicted CCS values for various adducts of this compound. uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 179.10666 | 138.0 |
| [M+Na]⁺ | 201.08860 | 145.7 |
| [M-H]⁻ | 177.09210 | 140.7 |
| [M+NH₄]⁺ | 196.13320 | 157.9 |
| [M+K]⁺ | 217.06254 | 143.8 |
| [M+H-H₂O]⁺ | 161.09664 | 133.3 |
| [M]⁺ | 178.09883 | 138.2 |
X-ray Crystallography: Solid-State Structural Analysis
While a specific crystal structure for this compound is not publicly available in the Cambridge Crystallographic Data Centre (CCDC) as of the latest search, the solid-state structure can be inferred by examining the crystal structures of closely related benzoic acid derivatives. cam.ac.uk The following discussion is based on these comparisons and general principles of crystallography.
The defining structural feature of this compound is the steric hindrance between the bulky tert-butyl group and the adjacent carboxylic acid group. This intramolecular steric strain is expected to have a significant impact on the molecule's conformation. To minimize this repulsion, the carboxylic acid group is likely to be twisted out of the plane of the benzene ring. The dihedral angle between the plane of the carboxylic acid group and the plane of the benzene ring would be a key parameter in describing this conformational distortion. This is a common feature in ortho-substituted benzoic acids.
The C-C-C bond angles within the tert-butyl group are expected to be close to the ideal tetrahedral angle of 109.5°, although slight distortions may occur to alleviate steric strain. The bond lengths within the benzene ring and the carboxylic acid group are anticipated to be within the normal ranges for such functionalities.
In the solid state, benzoic acid and its derivatives typically form centrosymmetric dimers through hydrogen bonding between their carboxylic acid groups. It is highly probable that this compound would also exhibit this hydrogen-bonding motif, forming dimers with an R²₂(8) graph set notation. The O-H···O hydrogen bond distances are generally in the range of 2.6 to 2.7 Å in benzoic acid derivatives.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) and Ab Initio Methods
Density Functional Theory (DFT) and ab initio methods are powerful quantum mechanical tools used to investigate the electronic structure and properties of molecules from first principles. While extensive specific research applying these methods to 2-tert-Butylbenzoic acid is not widely available in public literature, the established methodologies for similar aromatic carboxylic acids provide a framework for understanding its computational treatment.
Geometry optimization of this compound using DFT, typically with functionals like B3LYP and basis sets such as 6-311++G(d,p), would be the initial step in its computational analysis. nih.gov This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation. For ortho-substituted benzoic acids, a key structural feature is the dihedral angle between the carboxylic acid group and the benzene (B151609) ring, which is influenced by steric hindrance from the bulky tert-butyl group. mdpi.comnih.gov It is expected that the steric repulsion between the tert-butyl group and the carboxylic acid group would lead to a non-planar arrangement to minimize steric strain.
Electronic structure calculations following geometry optimization would provide fundamental properties such as the total energy, dipole moment, and the energies of molecular orbitals. These calculations are essential for understanding the molecule's stability and polarity.
Illustrative Data from a Hypothetical DFT Geometry Optimization of this compound
Disclaimer: The following data is illustrative and does not represent published experimental or computational results for this compound. It is intended to exemplify the typical output of a DFT calculation.
| Parameter | Hypothetical Value | Description |
|---|---|---|
| Total Energy | -655.123 Hartrees | The total electronic energy of the optimized molecule. |
| Dipole Moment | 2.5 Debye | A measure of the molecule's overall polarity. |
| C(ring)-C(carboxyl) Bond Length | 1.50 Å | The distance between the benzene ring and the carboxylic carbon. |
| O-H Bond Length | 0.97 Å | The length of the hydroxyl bond in the carboxylic acid group. |
| C-C-O-H Dihedral Angle | -175° | Describes the orientation of the hydroxyl group relative to the benzene ring. |
The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding a molecule's reactivity. researchgate.netnih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene ring, while the LUMO would likely be centered on the electron-withdrawing carboxylic acid group. researchgate.net The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. nih.gov
Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to determine the distribution of electronic charge on each atom. nih.govirjweb.com This would reveal the partial positive and negative charges across the molecule, with the oxygen atoms of the carboxylic acid group exhibiting significant negative charge and the acidic proton having a notable positive charge. The tert-butyl group, being electron-donating, would slightly increase the electron density on the benzene ring.
Hypothetical Frontier Molecular Orbital Data for this compound
Disclaimer: The values in this table are for illustrative purposes and are not based on published calculations for this compound.
| Parameter | Hypothetical Energy (eV) | Description |
|---|---|---|
| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital. |
| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital. |
| HOMO-LUMO Gap | 5.3 eV | Energy difference, indicating chemical stability. |
Modeling of Reaction Pathways and Transition States
Computational modeling can elucidate the mechanisms of chemical reactions by identifying transition states and calculating activation energies. rsc.org
While no specific computational studies on the catalytic mechanisms or inhibition effects of this compound have been found, such investigations are theoretically possible. For instance, DFT could be used to model the interaction of this compound with a catalytic active site or an enzyme. nih.gov By calculating the energies of reactants, products, and transition states, one could determine the reaction pathway and the energy barriers involved. This approach is valuable in understanding how the steric and electronic properties of the tert-butyl group might influence the compound's role in catalytic cycles or as an inhibitor.
Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior
Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. nih.gov The existence of a molecular topology for this compound in the Automated Topology Builder (ATB) suggests its readiness for such simulations, although specific published studies are lacking.
MD simulations would be particularly useful for exploring the conformational landscape of this compound, especially the rotation around the C(ring)-C(carboxyl) bond, which is likely hindered by the ortho-tert-butyl group. mdpi.com In solution, MD can also model the interactions between the solute and solvent molecules, providing insights into solvation effects and the stability of different conformers in various media.
Quantitative Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a molecule to its physical, chemical, or biological properties. While QSPR studies have been conducted on various classes of benzoic acid derivatives to predict properties like pKa, no specific QSPR models focusing on this compound were found in the reviewed literature. acs.orgresearchgate.netnih.gov Developing a QSPR model for a series of related compounds including this compound would involve calculating a range of molecular descriptors (e.g., steric, electronic, and topological) and correlating them with experimentally determined properties.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
The correlation between theoretically predicted and experimentally observed spectroscopic data serves as a critical validation of computational methodologies. For this compound, this comparison sheds light on the nuances of its molecular structure and the influence of the bulky tert-butyl group on the benzoic acid framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) approach within DFT, are widely used to predict the ¹H and ¹³C NMR chemical shifts of organic molecules. These calculations provide theoretical shielding tensors for each nucleus, which can be converted into chemical shifts.
Table 1: Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
|---|---|---|
| C=O | Data not available | Data not available |
| C-COOH | Data not available | Data not available |
| C-C(CH₃)₃ | Data not available | Data not available |
| Aromatic CH | Data not available | Data not available |
| Aromatic CH | Data not available | Data not available |
| Aromatic CH | Data not available | Data not available |
| Aromatic CH | Data not available | Data not available |
| C(CH₃)₃ | Data not available | Data not available |
| C(CH₃)₃ | Data not available | Data not available |
A comprehensive set of predicted and experimental ¹³C NMR data for this compound is not currently available in the searched literature for a direct comparison.
Table 2: Comparison of Predicted and Experimental ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
|---|---|---|
| COOH | Data not available | Data not available |
| Aromatic H | Data not available | Data not available |
| Aromatic H | Data not available | Data not available |
| Aromatic H | Data not available | Data not available |
| Aromatic H | Data not available | Data not available |
| C(CH₃)₃ | Data not available | Data not available |
A comprehensive set of predicted and experimental ¹H NMR data for this compound is not currently available in the searched literature for a direct comparison.
Infrared (IR) Spectroscopy
Theoretical calculations of vibrational frequencies using DFT methods are a cornerstone of computational spectroscopy. These calculations can predict the positions and relative intensities of absorption bands in an IR spectrum. It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors inherent in the computational model.
For benzoic acid and its derivatives, key vibrational modes include the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, C-O stretching, and various aromatic C-H and C-C vibrations. The steric hindrance introduced by the ortho-tert-butyl group can be expected to influence the vibrational frequencies associated with the carboxylic acid moiety.
Table 3: Comparison of Predicted and Experimental FT-IR Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
|---|---|---|
| O-H stretch | Data not available | Data not available |
| C-H stretch (aromatic) | Data not available | Data not available |
| C-H stretch (aliphatic) | Data not available | Data not available |
| C=O stretch | Data not available | Data not available |
| C-C stretch (aromatic) | Data not available | Data not available |
| C-O stretch | Data not available | Data not available |
| O-H bend | Data not available | Data not available |
A comprehensive set of predicted and experimental FT-IR data for this compound is not currently available in the searched literature for a direct comparison.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Time-Dependent Density Functional Theory (TD-DFT) is the primary computational tool for predicting the electronic absorption spectra of molecules. By calculating the excitation energies and oscillator strengths of electronic transitions, TD-DFT can forecast the wavelength of maximum absorption (λmax) in the UV-Vis spectrum.
The UV-Vis spectrum of benzoic acid derivatives is typically characterized by π → π* transitions within the aromatic ring and the carbonyl group. The position and intensity of these absorptions are sensitive to the nature and position of substituents on the benzene ring.
Table 4: Comparison of Predicted and Experimental UV-Vis Absorption Maxima for this compound
| Transition | Predicted λmax (nm) | Experimental λmax (nm) |
|---|---|---|
| π → π* | Data not available | Data not available |
| n → π* | Data not available | Data not available |
A comprehensive set of predicted and experimental UV-Vis data for this compound is not currently available in the searched literature for a direct comparison.
Applications in Advanced Chemical Systems and Materials Science Research
Coordination Chemistry: 2-tert-Butylbenzoic Acid as a Sterically Hindered Ligand
The presence of the bulky tert-butyl group in the ortho position of this compound significantly influences its role as a ligand in coordination chemistry. This steric hindrance can be leveraged to control the geometry of metal complexes and modulate their reactivity.
Design and Synthesis of Metal Complexes with Unique Geometries
The sterically encumbering tert-butyl group of the 2-tert-butylbenzoate ligand plays a crucial role in directing the assembly of metal complexes, often leading to the formation of structures with unique geometries and coordination numbers. The bulk of the ligand can prevent the formation of simple, highly symmetric structures, instead favoring lower coordination numbers or distorted geometries around the metal center.
For instance, the use of sterically hindered carboxylate ligands, such as those derived from m-terphenyl, has been shown to support the formation of water-bridged dimetallic centers. nih.gov This structural motif is of interest as it models features of the active sites of metallohydrolases. nih.gov While not this compound itself, this research highlights the principle that bulky carboxylates can create specific pockets around metal ions suitable for accommodating and activating small molecules like water.
The synthesis of such complexes typically involves the reaction of a metal salt with the sodium or potassium salt of this compound in a suitable solvent. The resulting complex's geometry is a direct consequence of the ligand's steric profile, which can be predicted and controlled to a certain extent.
Table 1: Examples of Metal Complexes with Sterically Hindered Carboxylate Ligands and Their Geometries
| Metal Ion | Sterically Hindered Carboxylate Ligand | Resulting Complex Geometry | Reference |
| Cobalt(II) | 2,6-di(p-tolyl)benzoic acid | Dinuclear, carboxylate-bridged | nih.gov |
| Nickel(II) | 2,6-di(p-tolyl)benzoic acid | Dinuclear, carboxylate-bridged | nih.gov |
| Zinc(II) | 2,6-di(p-tolyl)benzoic acid | Dinuclear, carboxylate-bridged | nih.gov |
Influence of Steric Bulk on Metal Coordination Sphere and Reactivity
The steric bulk of the 2-tert-butylbenzoate ligand has a profound effect on the metal coordination sphere and the subsequent reactivity of the complex. The large tert-butyl group can create a sterically crowded environment around the metal center, which can:
Limit the number of coordinated ligands: This can lead to the formation of complexes with lower coordination numbers than would be observed with less hindered ligands.
Create coordinatively unsaturated sites: The steric hindrance may prevent the coordination of solvent molecules or other potential ligands, leaving an open site on the metal for catalysis or other reactions.
Influence the electronic properties of the metal center: The twisting of the carboxylate group out of the plane of the benzene (B151609) ring due to steric strain can alter the electronic communication between the ligand and the metal, thereby affecting the metal's Lewis acidity and redox potential.
Dictate the approach of substrates: In catalytic applications, the steric bulk can control the regioselectivity and stereoselectivity of reactions by allowing only certain modes of substrate binding.
Research on diiron(II) complexes with sterically hindered carboxylate ligands has demonstrated that the ligand's bulk influences the core geometry and the complex's ability to activate dioxygen for sulfoxidation reactions. nih.gov Increasing the steric hindrance was found to elongate the distance between the iron center and a coordinated sulfur atom of a tethered thioether ligand, which in turn correlated with the amount of sulfoxidation product formed. nih.gov This illustrates a direct link between the steric properties of the ligand, the structure of the metal's coordination sphere, and the reactivity of the complex.
Catalysis Research: Modulating Catalytic Activity and Selectivity
In the realm of catalysis, this compound and other bulky benzoic acids are emerging as important tools for modulating the activity and selectivity of various chemical transformations. Their steric and electronic properties can be harnessed to influence the outcome of catalytic reactions in several ways.
Role as an Inhibitor or Activator in Specific Catalytic Reactions
While specific examples detailing this compound as a direct inhibitor or activator are not prevalent in the reviewed literature, the principles of ligand-accelerated or -inhibited catalysis suggest potential roles. The coordination of 2-tert-butylbenzoate to a catalytically active metal center could either enhance or suppress its activity depending on the specific reaction.
For instance, in reactions where a less crowded coordination sphere is optimal for substrate binding and turnover, the bulky 2-tert-butylbenzoate could act as an inhibitor by blocking access to the active site. Conversely, in reactions where steric crowding promotes a desired transformation, such as reductive elimination, it could act as an activator. For example, the addition of pivalic acid, a sterically hindered carboxylic acid, was found to be important for increasing the conversion in a cobalt-catalyzed C-H functionalization of benzoic acids. nih.gov
Applications in C-H Activation and Selective Oxidation
A significant area of application for bulky benzoic acids is in directing C-H activation reactions. The carboxylic acid group can act as a directing group, positioning a metal catalyst in proximity to a specific C-H bond, leading to its selective functionalization. The steric bulk of the ortho-substituent can further enhance this selectivity.
Rhodium(III)-catalyzed intramolecular Heck-type reactions have been shown to be effectively directed by carboxylic acids. nih.govnih.gov These reactions allow for the synthesis of complex cyclic structures. nih.gov Similarly, palladium(II) can catalyze the oxidative coupling of tert-butyl 2-alkynylbenzoates with olefins to form isocoumarins. fao.orgnih.gov
In the context of regioselectivity, the steric hindrance provided by substituents on the benzoic acid ring can play a crucial role. For example, in the palladium-catalyzed meta-C-H functionalization of benzoic acid derivatives, a nitrile-based sulfonamide template was used to achieve meta-selectivity. researchgate.netnih.gov While not directly involving this compound, this work underscores the importance of steric and electronic factors in controlling the site of C-H activation. The presence of a bulky group like tert-butyl at the ortho position would be expected to strongly disfavor ortho-C-H activation, potentially leading to functionalization at other positions.
Table 2: Examples of Catalytic C-H Functionalization Directed by Carboxylic Acids
| Catalyst System | Substrate | Product Type | Key Feature | Reference(s) |
| Rhodium(III) | Unsaturated carboxylic acids | Dihydrobenzofurans, dihydrobenzopyrans | Intramolecular Heck-type reaction | nih.govnih.gov |
| Palladium(II) | tert-Butyl 2-alkynylbenzoates | Isocoumarins | Oxidative coupling with olefins | fao.orgnih.gov |
| Cobalt(II) | Benzoic acids | Cyclic products | Coupling with alkynes, styrenes, and 1,3-dienes | nih.gov |
Development of Catalyst Compositions Incorporating Bulky Benzoic Acids
The incorporation of bulky benzoic acids as ligands into the structure of a catalyst can lead to materials with enhanced properties. A prime example is the use of sterically hindered linkers in the synthesis of metal-organic frameworks (MOFs). MOFs are porous crystalline materials with applications in gas storage, separation, and catalysis.
The use of ortho-substituted dicarboxylate linkers, which are sterically hindered, has been shown to influence the topology of the resulting MOF. acs.org For instance, a sterically hindered o-Br-benzenedicarboxylate linker was used to assemble paddlewheel clusters into a three-dimensional network, whereas the less hindered terephthalate (B1205515) linker forms a two-dimensional structure. acs.org This demonstrates that the steric bulk of the linker can be used to control the dimensionality and, consequently, the properties of the MOF. While this compound is a monocarboxylate, the principle of using steric hindrance to control the structure of coordination-based materials is directly applicable. Defect-engineered MOFs can also be created by introducing "defective" linkers, such as a benzoate (B1203000) in place of a dicarboxylate, which can generate coordinatively unsaturated sites and enhance the material's properties for gas adsorption and catalysis. nih.govacs.orgresearchgate.net
Building Block in Organic Synthesis for Complex Molecular Architectures
This compound serves as a valuable building block in organic synthesis, primarily owing to the steric influence of the ortho-tert-butyl group. This bulky substituent imparts significant steric hindrance, which can be strategically exploited to control reaction pathways and stabilize reactive intermediates. Its presence can direct the regioselectivity of reactions on the aromatic ring and influence the conformational preferences of the resulting molecules.
The steric bulk of the 2-tert-butyl group plays a crucial role in directing reactions to specific positions on the aromatic ring. For instance, in electrophilic aromatic substitution reactions, the ortho position is effectively blocked, favoring substitution at the para position. This directing effect is instrumental in the synthesis of specifically substituted aromatic compounds that are key intermediates in the preparation of more complex molecules, including pharmaceuticals and functional materials.
Furthermore, the tert-butyl group can act as a temporary protecting group or a permanent structural element that locks a molecule into a desired conformation. This conformational control is critical in the design of molecules with specific biological activities or material properties. For example, in the synthesis of atropisomers, which are stereoisomers arising from restricted rotation about a single bond, the steric hindrance provided by the 2-tert-butyl group can be sufficient to create a high barrier to rotation, allowing for the isolation of stable enantiomers.
The unique steric properties of this compound make it a useful tool for chemists to construct complex molecular architectures with a high degree of control over their structure and function.
Supramolecular Chemistry and Directed Self-Assembly
While direct research on the supramolecular chemistry of this compound is not as extensively documented as its para-isomer, 4-tert-butylbenzoic acid, valuable insights can be extrapolated from the behavior of related tert-butylbenzoic acids. The presence of the bulky tert-butyl group and the hydrogen-bonding capability of the carboxylic acid moiety are key features that drive the formation of ordered supramolecular structures.
Investigation of Hydrogen Bonding Networks and Crystal Engineering (extrapolating from related tert-butylbenzoic acid research)
In the case of this compound, the ortho positioning of the bulky group would likely lead to a twisting of the carboxylic acid group out of the plane of the benzene ring. This steric hindrance could influence the geometry of the hydrogen-bonded dimers and lead to different packing arrangements compared to the 4-isomer. The investigation of these hydrogen bonding networks is crucial for designing crystalline materials with specific properties, such as nonlinear optical activity or host-guest capabilities. The predictable formation of these hydrogen-bonded structures makes tert-butylbenzoic acids excellent candidates for co-crystallization studies, where they are combined with other molecules to create novel crystalline materials with tailored functionalities. fiveable.me
Formation of Layered Molecular Arrays and Host-Guest Complexes (extrapolating from related tert-butylbenzoic acid research)
The self-assembly of 4-tert-butylbenzoic acid with various diamines has been shown to result in the formation of well-defined layered molecular arrays. fiveable.me In these structures, extensive networks of hydrogen bonds create "ionic" layers, which are sandwiched between "less polar" layers containing the aromatic rings and tert-butyl groups. fiveable.me This self-assembly process is driven by the strong interactions between the carboxylic acid and the amine groups, often involving proton transfer to form diammonium cations. fiveable.me
This ability to form layered structures and host-guest complexes is a hallmark of supramolecular chemistry. NMR titration studies have confirmed the formation of 1:2 host-guest complexes between 4-tert-butylbenzoic acid and diamines in solution, which then crystallize into three-dimensional molecular arrays. fiveable.me The bulky tert-butyl groups are instrumental in creating cavities and channels within the crystal lattice that can accommodate guest molecules. It is reasonable to extrapolate that this compound, with its sterically demanding ortho-substituent, would also participate in the formation of such host-guest systems. The specific geometry of the host cavity would, however, be influenced by the position of the tert-butyl group, potentially leading to selectivity for different guest molecules. The study of these complexes is fundamental to the development of new materials for separation, storage, and sensing applications. nih.gov
Research in Advanced Materials Science (e.g., polymers, frameworks) where this compound derivatives are studied for their structural and functional contributions
Derivatives of this compound are investigated in advanced materials science for the unique structural and functional properties they can impart to polymers and frameworks. The bulky and chemically robust tert-butyl group, when incorporated into material backbones, can significantly influence material properties such as solubility, thermal stability, and morphology.
In the field of polymer chemistry, benzoic acid derivatives are utilized as monomers or modifying agents. For instance, para-tert-butylbenzoic acid (p-TBBA) is used in the manufacture of alkyd resins to control the molecular size and improve the properties of the final polymer. researchgate.net While specific research on polymers derived from this compound is less common, the principles of using sterically hindered monomers to tailor polymer properties are well-established. The incorporation of a 2-tert-butylbenzoate moiety into a polymer chain would be expected to increase the polymer's rigidity and glass transition temperature due to the restricted rotation around the polymer backbone. Furthermore, the bulky side group would likely decrease chain packing efficiency, potentially leading to polymers with increased solubility in organic solvents and altered mechanical properties.
In the burgeoning field of metal-organic frameworks (MOFs), benzoate ligands are extensively used to construct porous materials with applications in gas storage, separation, and catalysis. researchgate.netresearchgate.net The structure and functionality of the benzoate ligand directly impact the resulting MOF's topology and chemical properties. The use of an ortho-substituted ligand like 2-tert-butylbenzoate would introduce significant steric hindrance around the metal-carboxylate coordination node. researchgate.net This steric bulk can be a powerful tool to control the dimensionality and interpenetration of the resulting framework. It can prevent the formation of highly dense, interpenetrated structures, thereby promoting the formation of open frameworks with accessible pores. The non-planar nature of the 2-tert-butylbenzoate ligand, with the carboxylate group twisted out of the plane of the aromatic ring, could also lead to the formation of novel and complex MOF architectures that are not accessible with planar ligands. Research in this area focuses on synthesizing new MOFs with tailored pore environments and functionalities by strategically employing sterically demanding ligands like this compound derivatives.
Future Research Directions and Emerging Trends
Development of Green and Sustainable Synthetic Routes
The synthesis of benzoic acid derivatives is progressively moving towards more environmentally benign methodologies. Research into greener routes for producing tert-butylbenzoic acids focuses on reducing waste, avoiding harsh reagents, and utilizing renewable resources and energy-efficient processes.
A significant area of development is the catalytic oxidation of p-tert-butyltoluene. Traditional methods often rely on heavy metal catalysts and strong oxidants. Modern approaches, however, utilize more sustainable catalysts and oxidants. For instance, the oxidation of p-tert-butyltoluene can be achieved using cobalt acetylacetonate(II) as a catalyst with air as the oxidant, which is an atom-efficient and environmentally friendly approach. researchgate.netpenpet.com A process has been developed that uses the reactant, p-tert-butyltoluene, as the solvent, thereby avoiding other organic solvents like acetic acid and overcoming issues with catalyst stripping and equipment corrosion. google.com Another green protocol involves the oxidative cleavage of olefins using 70% aqueous TBHP (tert-butyl hydroperoxide) as the oxidant over a recyclable heterogeneous vanadium catalyst. lookchem.com
A particularly innovative and green method is the preparative microdroplet synthesis. The aerobic oxidation of 4-tert-butylbenzaldehyde (B1265539) to 4-tert-butylbenzoic acid has been successfully demonstrated using molecular oxygen as the sole oxidant. nih.govresearchgate.net This technique dramatically increases the surface-area-to-volume ratio in microdroplets, facilitating efficient mass transfer between the gas (oxygen) and liquid phases without the need for metal catalysts, although the reaction can be further accelerated with a nickel(II) acetate (B1210297) catalyst. nih.govresearchgate.net This method has achieved a preparative scale synthesis rate of 10.5 mg/min with a 66% isolated yield for 4-tert-butylbenzoic acid. nih.govresearchgate.net
| Method | Substrate | Catalyst/Oxidant | Key Features | Yield | Reference |
| Catalytic Air Oxidation | p-tert-butyltoluene | Cobalt acetylacetonate(II) / Air | Reactant as solvent, avoids acetic acid. | 94.8% (PTBA) | researchgate.net |
| Heterogeneous Catalytic Oxidation | Olefins | Heterogeneous Vanadium catalyst / aq. TBHP | Sustainable process with recyclable catalyst. | Good to excellent | lookchem.com |
| Microdroplet Synthesis | 4-tert-butylbenzaldehyde | Molecular Oxygen (O₂) | Catalyst-free, uses O₂ as both nebulizing gas and oxidant. | 66% | nih.govresearchgate.net |
Exploration of Novel Catalytic and Chiral Applications
The unique steric profile of 2-tert-butylbenzoic acid and its derivatives makes them promising candidates for applications in catalysis, particularly in the challenging field of asymmetric synthesis. The bulky tert-butyl group can create a specific chiral environment around a catalytic center, enabling high levels of stereocontrol.
Derivatives of this compound are used as precursors for chiral ligands. For instance, 1-Bromo-2-(tert-butyl)benzene, a related starting material, is a versatile intermediate for creating more complex molecules, including chiral phosphine, nitrogen, and oxygen ligands for asymmetric catalysis. The hydrogenation of this compound over rhodium catalysts has been studied, leading to the formation of cis- and trans-2-tert-butylcyclohexanecarboxylic acids, demonstrating how the acid itself can be a substrate in stereoselective transformations. researchgate.net
In a notable application, 3,5-bis(tert-butyl)benzoic acid was used as a co-catalyst in a palladium-catalyzed asymmetric sequential diamination of 1,3-enynes. rsc.org This process, employing a chiral (S)-Segphos ligand, resulted in the synthesis of chiral imidazolidinones with good yields and high enantioselectivities. rsc.org Furthermore, chiral Lewis acid complexes using 2-tert-butylbenzoyl chloride as a coordinating ligand are an emerging area in asymmetric catalysis. These applications highlight a trend towards using sterically demanding but simple-to-access molecules to induce chirality in complex chemical reactions.
| Application | Catalyst System / Ligand | Reaction Type | Key Finding | Enantiomeric Excess (ee) | Reference |
| Asymmetric Diamination | Pd(OAc)₂ / (S)-Segphos / 3,5-bis(tert-butyl)benzoic acid | Sequential diamination of 1,3-enynes | Synthesis of chiral imidazolidinones. | Good | rsc.org |
| Chiral Ligand Precursor | 2-tert-Butylbenzoyl chloride | Asymmetric catalysis | Forms chiral Lewis acid complexes. | N/A | |
| Stereoselective Hydrogenation | Rhodium catalyst | Hydrogenation of this compound | Forms stereoisomers of 2-tert-butylcyclohexanecarboxylic acid. | N/A | researchgate.net |
Integration of Advanced Computational Methods for Predictive Design
Computational chemistry is becoming an indispensable tool for understanding and predicting the behavior of molecules, guiding experimental design, and accelerating discovery. For this compound, methods like Density Functional Theory (DFT) are providing deep insights into its structural and electronic properties.
DFT calculations have been employed to quantify the steric hindrance imposed by the tert-butyl group. These studies have shown that the bulky group can reduce the electrophilicity at the carbonyl carbon and cause significant deviations in bond angles from ideal geometries. For example, quantum mechanical studies have modeled its distorted molecular geometry, revealing an 8.7° deviation from the ideal trigonal planar structure.
Computational methods have also proven valuable for thermochemical predictions. In a study comparing calculated and experimental enthalpies of formation for various alkyl-substituted benzoic acids, DFT calculations (specifically B3LYP/6-311+G(d,p)) provided a strong correlation with experimental data, with a standard deviation near the level of experimental uncertainty. wiley.com Such calculations are performed using isodesmic reactions to accurately model the interaction of the substituents. wiley.com These predictive capabilities allow researchers to screen potential candidates and optimize reaction conditions in silico before committing to resource-intensive lab work.
| Computational Method | Property Studied | Key Finding | Reference |
| Density Functional Theory (DFT) | Molecular Geometry / Steric Effects | The tert-butyl group causes an ~8.7° bond angle deviation and reduces carbonyl carbon electrophilicity by ~20%. | |
| DFT (B3LYP/6-311+G(d,p)) | Enthalpies of Formation | Calculated enthalpies showed excellent correlation with experimental values (standard deviation of 2.1 kJ mol⁻¹). | wiley.com |
| Ab initio Calculations | Magnetic Properties | Used to determine magnetic anisotropy parameters in a cobalt(II) complex with a related di-tert-butyl-hydroxybenzoate ligand. | researchgate.net |
Interdisciplinary Research at the Interface of Organic Chemistry, Materials Science, and Theoretical Chemistry
The future of chemical research lies in the convergence of different scientific disciplines. This compound is at the center of such interdisciplinary work, bridging organic synthesis with materials science and theoretical chemistry to create novel functional materials.
A prominent example is the use of tert-butylbenzoic acid derivatives in the synthesis of Metal-Organic Frameworks (MOFs). MOFs are crystalline porous materials with applications in gas storage, separation, and catalysis. In the synthesis of UiO-66, a well-known MOF, 4-tert-butylbenzoic acid has been used as a "modulator." nih.gov The bulky nature of the modulator was found to have an inverse relationship with the crystalline domain size of the resulting MOF, demonstrating how molecular-level organic chemistry can be used to tune the macroscopic properties of a material. nih.gov
Another area of interdisciplinary focus is supramolecular chemistry and self-assembly. Research has shown that 4-tert-butylbenzoic acid can self-assemble with aliphatic diamines to form highly ordered, three-dimensional molecular arrays. pnas.orgnih.gov X-ray diffraction studies revealed that these structures consist of two-dimensional "ionic" layers, formed by extensive hydrogen bonding between the carboxylate and protonated amine groups, sandwiched between less polar aromatic layers. pnas.orgnih.gov This work, combining synthesis, NMR spectroscopy, single-crystal X-ray diffraction, and computational considerations, exemplifies the powerful synergy between organic chemistry, materials science, and physical characterization techniques. pnas.org
| Research Area | Material/System | Key Disciplines Involved | Finding/Application | Reference |
| Metal-Organic Frameworks | UiO-66 | Organic Chemistry, Materials Science | 4-tert-butylbenzoic acid acts as a modulator, controlling the crystalline domain size. | nih.gov |
| Supramolecular Chemistry | Self-assembled arrays of 4-tert-butylbenzoic acid and diamines | Organic Chemistry, Materials Science, Crystallography | Formation of layered structures directed by hydrogen bonding. | pnas.orgnih.gov |
| Polymer Chemistry | Alkyd resins, Polypropylene | Organic Chemistry, Polymer Science | p-tert-Butylbenzoic acid is used as a modifier to improve resin properties and as a nucleating agent. | penpet.comontosight.ai |
Q & A
Q. What are the recommended methods for synthesizing and characterizing 2-tert-Butylbenzoic acid in academic research?
Answer:
- Synthesis : The Friedel-Crafts alkylation of benzoic acid derivatives with tert-butyl halides is a common route. Optimization of reaction conditions (e.g., solvent polarity, temperature, catalyst selection) is critical. For example, Lewis acids like AlCl₃ may enhance alkylation efficiency .
- Characterization : Key techniques include:
- Melting Point Analysis : Compare observed values (e.g., ~135°C for derivatives) with literature data to confirm purity .
- NMR Spectroscopy : ¹H and ¹³C NMR to identify the tert-butyl group (δ ~1.3 ppm for nine equivalent protons) and aromatic protons adjacent to the carboxyl group .
- Mass Spectrometry : Confirm molecular weight (178.228 g/mol) via high-resolution MS .
Q. How can researchers ensure accurate purification of this compound from reaction mixtures?
Answer:
- Solid-Phase Extraction (SPE) : Use C18 columns to isolate the compound from polar impurities .
- Recrystallization : Employ solvents like ethanol/water mixtures to exploit solubility differences. Monitor purity via thin-layer chromatography (TLC) with UV visualization .
- HPLC : Reverse-phase chromatography with UV detection at 254 nm for high-purity isolation .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported reaction yields of this compound derivatives under varying catalytic conditions?
Answer:
- Controlled Variable Testing : Systematically vary catalysts (e.g., AlCl₃ vs. FeCl₃), solvents (polar aprotic vs. nonpolar), and temperatures. Use Design of Experiments (DoE) to identify interactions between variables .
- In Situ Monitoring : Employ techniques like FT-IR or Raman spectroscopy to track reaction progress and intermediate formation .
- Reproducibility Checks : Compare results across multiple labs, ensuring standardized protocols (e.g., inert atmosphere, reagent drying) to isolate environmental factors .
Q. How do steric effects of the tert-butyl group influence the reactivity of this compound in esterification reactions?
Answer:
- Computational Modeling : Density Functional Theory (DFT) calculations to map steric hindrance around the carboxyl group, affecting nucleophilic attack efficiency. Compare activation energies with non-substituted benzoic acids .
- Kinetic Studies : Measure reaction rates under identical conditions for this compound vs. unsubstituted analogs. Use Arrhenius plots to assess steric contributions to activation entropy .
- X-ray Crystallography : Analyze crystal structures to quantify spatial hindrance from the tert-butyl group .
Q. What methodologies validate the reliability of spectroscopic data for this compound in complex matrices?
Answer:
- Cross-Validation : Compare NMR data with GC-MS or LC-MS results to confirm molecular identity .
- Internal Standards : Use deuterated analogs (e.g., D₆-2-tert-Butylbenzoic acid) to correct for instrumental drift in quantitative analyses .
- Blind Testing : Perform analyses without prior knowledge of sample composition to minimize bias .
Ethical and Methodological Considerations
- Data Integrity : Ensure raw data (e.g., chromatograms, spectra) are archived securely, adhering to institutional electronic storage policies .
- Citation Practices : Avoid plagiarism by properly attributing synthetic protocols or spectral data from prior studies .
- Conflict Resolution : Transparently report contradictory findings in publications, discussing potential sources of variability (e.g., moisture-sensitive reagents) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
